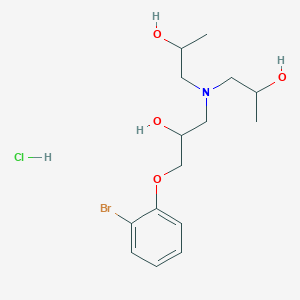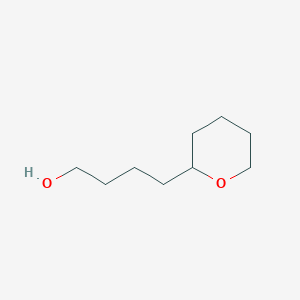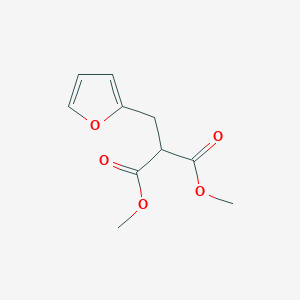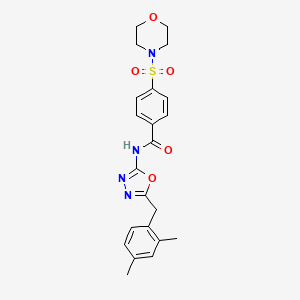
trans-2-Phenylcyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-Phenylcyclohexanecarboxylic acid is a carboxylic acid derivative . It is a compound with a carboxyl functional group (COOH) attached to a cyclohexane ring with a phenyl substituent . The carboxyl group consists of a carbonyl (C=O) and a hydroxyl (O-H) group .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of transition metal-catalyzed reactions . Another approach is the hydrogenation of carboxylic acids and their derivatives . These reactions involve molecular hydrogen as the reducing agent .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a phenyl substituent and a carboxyl group . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids, including this compound, can undergo a variety of chemical reactions. These include reactions with bases to form ionic salts, substitution of the hydroxyl hydrogen, and decarboxylative transformations .Physical And Chemical Properties Analysis
As a carboxylic acid, this compound has certain physical and chemical properties. These include the ability to form hydrogen bonds, which can affect its solubility and boiling point . The presence of the phenyl group can also influence these properties.Applications De Recherche Scientifique
1. Building Block for Helical β-Peptides
Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, derived from trans-2-Phenylcyclohexanecarboxylic acid, serves as an important building block for helical β-peptides. This amino acid can be synthesized from trans-cyclohexane-1,2-dicarboxylic acid through a simple one-pot procedure, involving cyclization, amide formation, and Hofmann-type degradation. This process is significant for the preparation of helical β-peptides used in various biochemical applications (Berkessel, Glaubitz, & Lex, 2002).
2. Preparation of Saturated Isoindole-Fused Heterocycles
This compound is utilized in preparing saturated isoindole-fused heterocycles. These compounds are obtained through reactions with various aminocyclohexanemethanol derivatives. This application highlights its role in synthesizing complex organic molecules, which can be important in pharmaceutical and chemical research (Stájer, Szabó, Csende, Argay, & Sohár, 2002).
3. Synthesis of Carbocyclic α,β-Diamino Acids
This compound is integral in the asymmetric Strecker synthesis of stereomeric 1,2-diaminocyclohexanecarboxylic acids. These acids, obtained with high enantiomeric excess, demonstrate the compound's utility in producing optically active substances, a critical aspect of pharmaceutical research (Fondekar, Volk, Khaliq-uz-Zaman, Bisel, & Frahm, 2002).
4. In Asymmetric Catalysis
Derivatives of this compound are used in asymmetric catalysis. This involves the resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric reactions like phenyl transfer and transfer hydrogenations. This application is vital in creating enantiomerically pure compounds used in various chemical syntheses (Schiffers, Rantanen, Schmidt, Bergmans, Zani, & Bolm, 2006).
5. Conformational Analysis and Structural Assignment
This compound is significant in conformational analysis and structural assignment studies. For example, the assignment of correct structures and analysis of its isomeric acids was achieved through NMR and FT-IR spectroscopy. Such studies are crucial for understanding the chemical behavior and properties of complex molecules (Klika, Tähtinen, Dahlqvist, Szabó, Stájer, Sinkkonen, & Pihlaja, 2000).
Mécanisme D'action
The mechanism of action of trans-2-Phenylcyclohexanecarboxylic acid in chemical reactions often involves the carboxyl group. This group can act as a weak acid, donating a proton and forming a carboxylate anion . This anion can then participate in various reactions, such as nucleophilic acyl substitution .
Safety and Hazards
Orientations Futures
Future research directions could involve exploring new synthesis methods and applications for trans-2-Phenylcyclohexanecarboxylic acid. For instance, the development of more efficient and environmentally friendly catalytic processes for the hydrogenation of carboxylic acids is a topic of ongoing research .
Propriétés
IUPAC Name |
(1R,2R)-2-phenylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTERYDAAQMJMTD-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24905-75-7 |
Source


|
| Record name | rac-(1R,2R)-2-phenylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2852324.png)
![1-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2852325.png)










